Androstenediol diacetate chemical properties and structure
Androstenediol diacetate chemical properties and structure
An In-depth Technical Guide to Androstenediol Diacetate: Chemical Properties, Structure, and Scientific Context
Abstract
Androstenediol diacetate, systematically known as androst-5-ene-3β,17β-diol 3β,17β-diacetate, is a synthetic esterified derivative of the endogenous steroid androstenediol.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, molecular structure, synthesis, and metabolic fate. Functioning as a prodrug, androstenediol diacetate undergoes in-vivo hydrolysis to release the biologically active 5-androstenediol, which subsequently serves as a precursor to more potent androgens like testosterone.[1] This document details established protocols for its synthesis and discusses the analytical methodologies pertinent to its characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational data with mechanistic insights to serve as an authoritative reference.
Chemical Identity and Physical Properties
Androstenediol diacetate is a C19 steroid characterized by the androstane skeleton. The defining features include a double bond between carbons 5 and 6 (Δ⁵) and the presence of two acetate esters at the 3β and 17β positions.[1] These ester groups enhance the lipophilicity of the molecule compared to its parent compound, 5-androstenediol, a modification often employed in steroid chemistry to alter pharmacokinetics, such as improving oral bioavailability or creating a depot effect for intramuscular injection.[1]
The compound is typically a white to off-white solid and exhibits slight solubility in organic solvents like chloroform and ethanol.[1] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1][2][3] |
| Synonyms | Androst-5-ene-3β,17β-diol 3β,17β-diacetate; 5-Androstenediol 3,17-diacetate | [1][3] |
| CAS Number | 2099-26-5 | [1][2][3] |
| Molecular Formula | C₂₃H₃₄O₄ | [1][2][3] |
| Molecular Weight | 374.51 g/mol | [1][2][3] |
| Melting Point | 158–158.5 °C or 165–166 °C | [1] |
| Appearance | White to off-white solid | [1] |
Molecular Structure
The core structure of androstenediol diacetate is the four-ring cyclopentanoperhydrophenanthrene nucleus. The stereochemistry of the acetate groups at the 3β and 17β positions is crucial for its biological activity following de-esterification. The Δ⁵ double bond is a key feature that distinguishes it from saturated androstane derivatives.[1]
Caption: 2D chemical structure of Androstenediol diacetate.
Synthesis and Purification
Androstenediol diacetate is synthesized via a straightforward esterification of its precursor, 5-androstenediol.[1] The parent diol is itself typically produced by the selective reduction of dehydroepiandrosterone (DHEA).[1] The acetylation of both the 3β and 17β hydroxyl groups is readily achieved using an acetylating agent like acetic anhydride, often in excess, to drive the reaction to completion.[1]
Experimental Protocol: Acetylation of 5-Androstenediol
This protocol is a representative laboratory-scale synthesis. The choice of acetic anhydride is based on its high reactivity and the simplicity of the procedure, which does not require a base catalyst like pyridine, although that is a viable alternative.[1]
Step 1: Reaction Setup
-
Dissolve 5-androstenediol (e.g., 30 mg) in a sufficient volume of acetic anhydride.
Step 2: Acetylation
-
Heat the reaction mixture to boiling (approx. 140 °C) and maintain for 45-60 minutes to ensure complete di-acetylation.[1] The elevated temperature provides the necessary activation energy for the esterification of both sterically distinct hydroxyl groups.
Step 3: Workup and Isolation
-
Remove excess acetic anhydride by distillation, typically under high vacuum at a temperature around 130 °C.[1] This step is critical for purifying the product from the primary reagent.
Step 4: Crystallization and Purification
-
Dissolve the resulting residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.[1] This process purifies the androstenediol diacetate from any unreacted starting material or mono-acetylated byproducts.
-
Collect the crystals by filtration. If impurities persist, further purification can be achieved via silica gel chromatography.[1]
Caption: General workflow for the synthesis of Androstenediol diacetate from DHEA.
Biological Activity and Metabolism
Androstenediol diacetate is biologically inert in its esterified form and acts as a prodrug.[1] Its activity is dependent on enzymatic cleavage of the acetate groups by endogenous esterases, which are abundant in plasma and the liver.[1] This hydrolysis releases the active hormone, 5-androstenediol (also known as Δ⁵-androstenediol or 5-AED).
5-AED is a metabolite of DHEA and an intermediate in the biosynthesis of testosterone.[4] It exhibits its own biological effects, including weak androgenic and estrogenic activity, as well as notable immunomodulatory and radioprotective properties.[4][5] The primary metabolic fate of 5-AED involves its conversion to more potent androgens. The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) isomerizes 5-AED to androstenedione, a key precursor to both testosterone and estrone.[1][6] Subsequently, testosterone can be formed and can be further converted to the highly potent androgen dihydrotestosterone (DHT) by 5α-reductase in target tissues.[1][7]
Caption: Metabolic conversion of Androstenediol diacetate to active androgens.
Spectroscopic and Analytical Characterization
The definitive identification and quantification of androstenediol diacetate rely on standard analytical techniques used in steroid chemistry. While a comprehensive public database of its spectral data is not fully available, key information can be obtained from reference libraries and analytical studies.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for steroid analysis. The mass spectrum of androstenediol diacetate would show a molecular ion peak and characteristic fragmentation patterns, including the loss of one or both acetyl groups.[2]
| Technique | Key Observations (m/z) | Source(s) |
| GC-MS | Top Peak: 314; 2nd Highest: 43; 3rd Highest: 315 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the two acetyl methyl groups, the olefinic proton at C-6, and the protons at C-3 and C-17 adjacent to the ester groups. ¹³C NMR provides detailed information on the carbon skeleton.[2][8] While specific chemical shift data is not readily available in public search results, spectra can be obtained from commercial suppliers or through dedicated analytical services.[2]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730 cm⁻¹) and the C-O stretching vibrations.[2]
Analytical Protocols: For the analysis of androstenediol diacetate in complex matrices, such as dietary supplements or biological samples, a robust extraction and cleanup procedure is required. This is often followed by chromatographic separation using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC), coupled with a suitable detection method like MS or UV-Vis spectroscopy.[9]
Applications and Research Context
Historically, androstenediol diacetate was investigated for its hormonal effects and has been used with some success in the treatment of breast cancer in women.[1][3] Its development was part of broader research in the mid-20th century focused on creating androgen derivatives with improved stability and bioavailability compared to their parent compounds.[1]
In the modern context, androstenediol diacetate is primarily used as an analytical reference standard in doping control and forensic chemistry.[1] It has also been identified as an undeclared substance in unregulated anabolic-androgenic steroid (AAS) products.[1] The biological activities of its active metabolite, 5-androstenediol, particularly its immunomodulatory and cytoprotective effects, suggest that stable derivatives could be of interest in therapeutic development, for instance, as potential countermeasures to radiation exposure.[4][5][10]
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